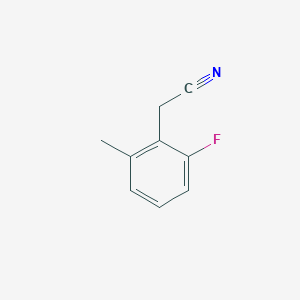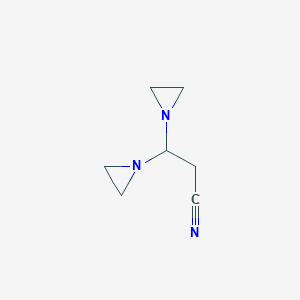![molecular formula C6H5FN2O B11923283 (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine: is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted pyridine derivatives.
科学研究应用
Chemistry: In chemistry, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. The fluorinated pyridine ring can interact with biological targets, while the hydroxylamine group can form covalent bonds with specific biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological nucleophiles make it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its fluorinated pyridine ring and hydroxylamine group. The fluorine atom can engage in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
相似化合物的比较
- (NZ)-N-[(5-chloropyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-bromopyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-iodopyridin-3-yl)methylidene]hydroxylamine
Comparison: Compared to its halogenated analogs, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it potentially more effective in certain applications. Additionally, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its chlorinated, brominated, and iodinated counterparts.
属性
分子式 |
C6H5FN2O |
|---|---|
分子量 |
140.11 g/mol |
IUPAC 名称 |
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3- |
InChI 键 |
XUFPVTMDAAHZQP-OQFOIZHKSA-N |
手性 SMILES |
C1=C(C=NC=C1F)/C=N\O |
规范 SMILES |
C1=C(C=NC=C1F)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


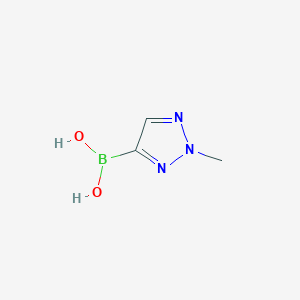
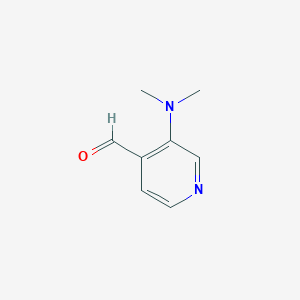
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)


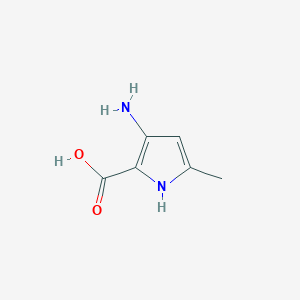

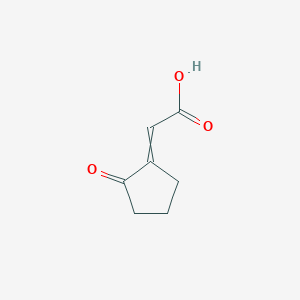
![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)


